(4Z)-3-methyl-4-(2-phenylhydrazinylidene)-1,2-oxazol-5(4H)-one
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Overview
Description
(4Z)-3-methyl-4-(2-phenylhydrazinylidene)-1,2-oxazol-5(4H)-one is a compound that belongs to the class of hydrazones. Hydrazones are characterized by the presence of the C=N–NH group, which endows the carbon atom with nucleophilic and electrophilic characteristics, and the nitrogen atom with nucleophilic properties . This dual nature enables hydrazones to be utilized in various applications, including drug development and organic synthesis.
Preparation Methods
The synthesis of (4Z)-3-methyl-4-(2-phenylhydrazinylidene)-1,2-oxazol-5(4H)-one typically involves the condensation of an arylhydrazine with an aldehyde or ketone . For instance, phenylhydrazine can condense with acetophenone to produce acetophenone phenylhydrazone, which can then be further processed to obtain the desired compound . The reaction conditions often include the use of ethanol and a few drops of glacial acetic acid, followed by recrystallization to purify the product .
Chemical Reactions Analysis
(4Z)-3-methyl-4-(2-phenylhydrazinylidene)-1,2-oxazol-5(4H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include acids, bases, and oxidizing agents. For example, the compound can undergo Z,E-isomerization triggered by light or chemical stimuli, allowing it to function as a molecular switch . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of covalent organic frameworks and optoelectronic devices . In biology and medicine, hydrazones, including (4Z)-3-methyl-4-(2-phenylhydrazinylidene)-1,2-oxazol-5(4H)-one, are valuable as antimicrobial agents and in drug development . Additionally, the compound’s ability to undergo Z,E-isomerization makes it a promising candidate for the development of molecular machines and adaptive materials .
Mechanism of Action
The mechanism of action of (4Z)-3-methyl-4-(2-phenylhydrazinylidene)-1,2-oxazol-5(4H)-one involves its ability to undergo Z,E-isomerization. This process can occur through inversion, rotation, or hydrazone-azo tautomerization followed by rotation around the C–N bond . The compound’s molecular targets and pathways are influenced by its nucleophilic and electrophilic properties, which enable it to interact with various biological molecules and facilitate organocatalytic reactions .
Comparison with Similar Compounds
(4Z)-3-methyl-4-(2-phenylhydrazinylidene)-1,2-oxazol-5(4H)-one is unique due to its structural modularity and ability to undergo reversible Z,E-isomerization with high fatigue resistance . Similar compounds include other hydrazones, such as those derived from cyanoacetyl hydrazine and 3-acetylpyridine . These compounds also exhibit diverse biological properties and are used in various pharmaceutical applications .
Properties
CAS No. |
16428-77-6 |
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Molecular Formula |
C10H9N3O2 |
Molecular Weight |
203.20 g/mol |
IUPAC Name |
3-methyl-4-phenyldiazenyl-2H-1,2-oxazol-5-one |
InChI |
InChI=1S/C10H9N3O2/c1-7-9(10(14)15-13-7)12-11-8-5-3-2-4-6-8/h2-6,13H,1H3 |
InChI Key |
GSTVATDKSJIQLT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)ON1)N=NC2=CC=CC=C2 |
Origin of Product |
United States |
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